

A Comparative Analysis of Azo Dyes Derived from Fast Violet B Base

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Compound of Interest

Compound Name: *N*-(4-Amino-5-methoxy-2-methylphenyl)benzamide

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with an Alternative Disperse Dye

This guide provides a comparative study of azo dyes synthesized from "Fast Violet B base" (also known as Azoic Diazo Component 41) against a common commercial alternative, Terasil Brilliant Violet BL (C.I. Disperse Violet 57). The following sections present a summary of their performance characteristics, detailed experimental protocols for their synthesis and evaluation, and visual representations of the underlying chemical processes and workflows.

Data Presentation: Performance Characteristics

The selection of a dye for a specific application is contingent upon its performance under various conditions. The following table summarizes the key fastness properties of an exemplary azo dye derived from Fast Violet B base when coupled with a naphthol derivative, compared to Terasil Brilliant Violet BL.

Property	Azo Dye from Fast Violet B Base (Coupled with Naphthol AS)	Terasil Brilliant Violet BL (C.I. Disperse Violet 57)
C.I. Name	Azoic Diazo Component 41 + Azoic Coupling Component 2	Disperse Violet 57
Light Fastness	2-3 (on cotton)[1]	7-8 (on polyester)[2]
Wash Fastness (Soda Boiling)	4 (on cotton)[1]	5 (on polyester)[2]
Rubbing Fastness	Not specified	Not specified
Ironing Fastness	4-5 (on cotton)[1]	4-5 (on polyester)[2]
Perspiration Fastness	Not specified	5 (on polyester)[2]
Heat Resistance	Moderate[3]	Excellent[4]
Solubility	Soluble in water (as diazonium salt)[1]	Insoluble in water, soluble in some organic solvents[5]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative studies. The following are detailed methodologies for the synthesis of an azo dye from Fast Violet B base and the evaluation of key performance indicators.

Synthesis of an Azo Dye from Fast Violet B Base

This protocol describes the two-stage process of diazotization of Fast Violet B base and its subsequent coupling with a naphthol derivative to form an insoluble azo dye.

1. Diazotization of Fast Violet B Base:

- Materials: Fast Violet B base (**N-(4-Amino-5-methoxy-2-methylphenyl)benzamide**), Sodium Nitrite (NaNO_2), Hydrochloric Acid (HCl , concentrated), Ice.
- Procedure:

- Dissolve a specific molar equivalent of Fast Violet B base in a minimal amount of dilute hydrochloric acid.
- Cool the solution to 0-5°C in an ice bath with constant stirring.
- In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.
- Slowly add the sodium nitrite solution dropwise to the cooled Fast Violet B base solution, ensuring the temperature remains between 0-5°C.
- Continue stirring for 15-30 minutes to ensure complete formation of the diazonium salt solution. The resulting solution should be kept cold and used promptly.

2. Azo Coupling:

- Materials: Diazonium salt solution from the previous step, a suitable coupling component (e.g., Naphthol AS dissolved in aqueous sodium hydroxide), Sodium Hydroxide (NaOH).
- Procedure:
 - Prepare a solution of the coupling component in a dilute sodium hydroxide solution.
 - Cool this alkaline solution to 0-5°C in an ice bath.
 - Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
 - An immediate precipitation of the colored azo dye should be observed.
 - Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
 - The precipitated dye is then collected by filtration, washed with cold water until the filtrate is neutral, and dried.

Evaluation of Dye Performance

1. Color Fastness to Light (ISO 105-B02):

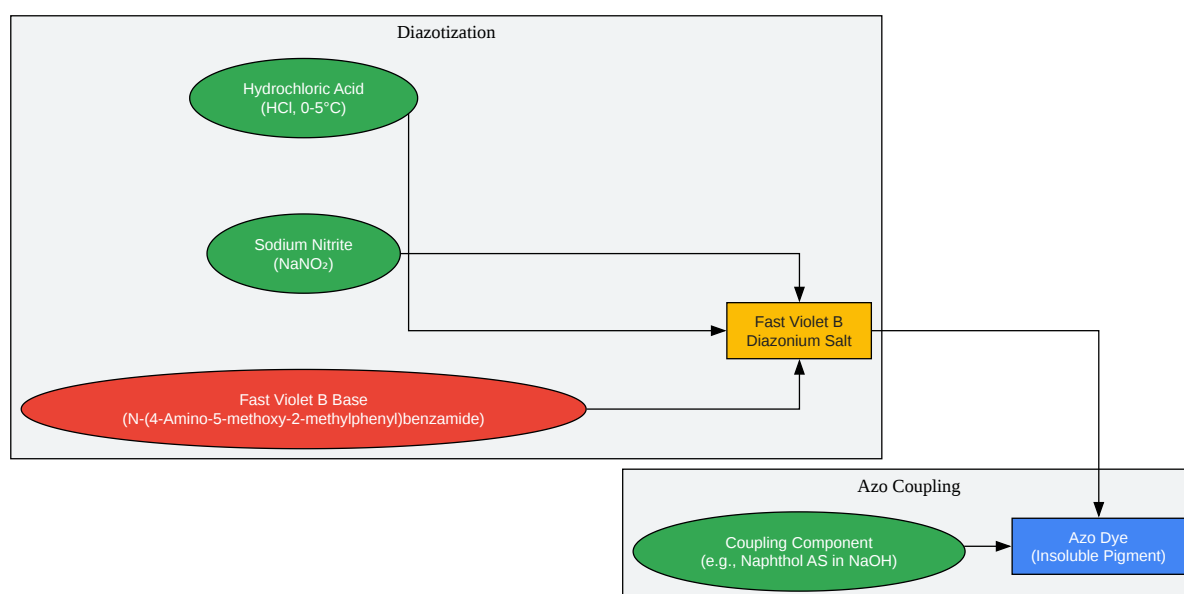
- Principle: This test measures the resistance of the dye to fading upon exposure to a standardized artificial light source that simulates natural daylight.
- Procedure:
 - A specimen of the dyed fabric is exposed to light from a xenon arc lamp under controlled conditions.
 - Simultaneously, a set of eight standard blue wool references with known lightfastness ratings (1-8) are exposed under the same conditions.
 - The fading of the test specimen is periodically compared with the fading of the blue wool standards.
 - The light fastness rating is the number of the blue wool standard that exhibits a similar degree of fading to the test specimen.[\[6\]](#)

2. Color Fastness to Washing (ISO 105-C06):

- Principle: This test assesses the resistance of the dye to desorption and transfer to adjacent undyed fabric during a simulated washing process.
- Procedure:
 - A specimen of the dyed fabric is stitched together with a piece of undyed multifiber fabric (containing strips of common textile fibers like cotton, wool, polyester, etc.).
 - The composite specimen is agitated in a standardized soap or detergent solution at a specified temperature and for a specific duration in a launder-o-meter.
 - After the washing cycle, the specimen is rinsed and dried.
 - The change in color of the dyed specimen and the degree of staining on each strip of the multifiber fabric are assessed using standardized grey scales. The ratings range from 1 (poor) to 5 (excellent).

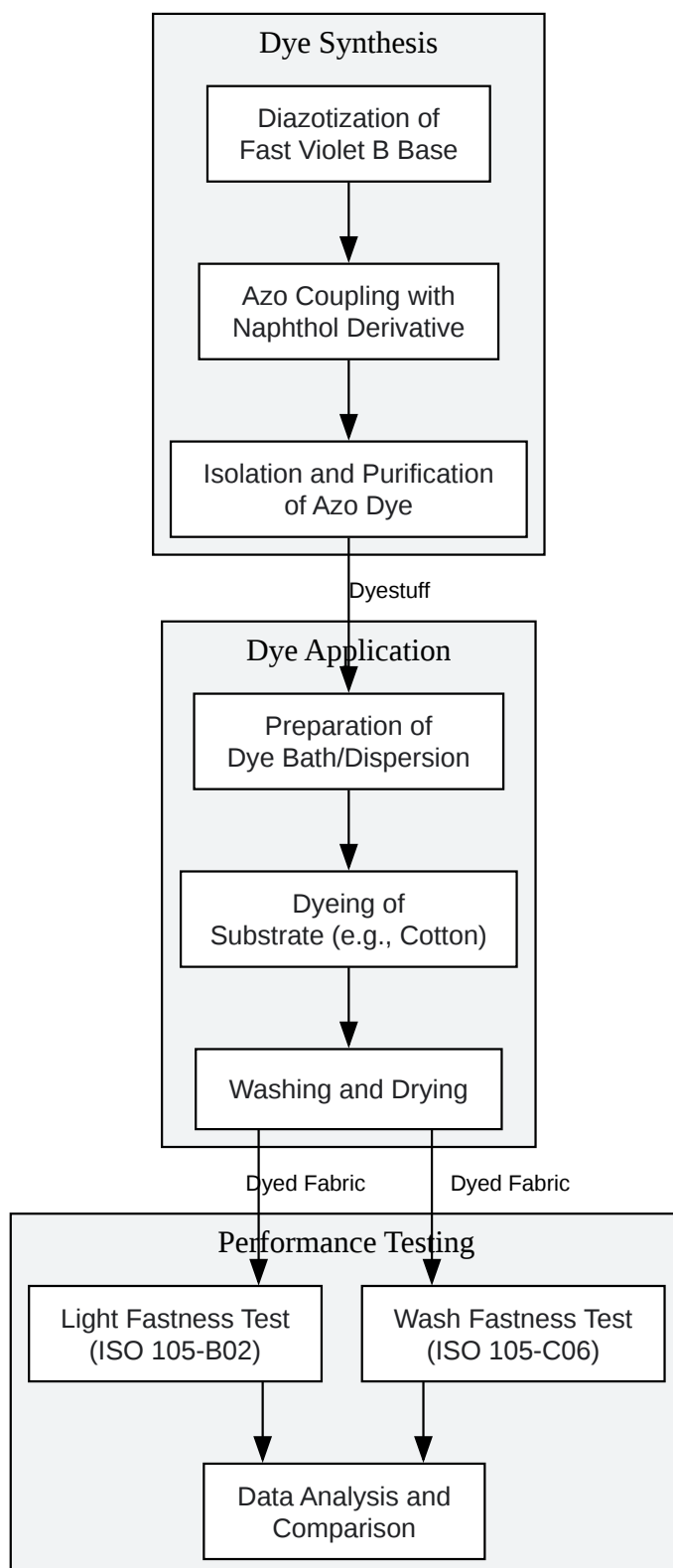
Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the synthesis pathway and a typical experimental workflow.



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Synthesis Pathway of an Azo Dye from Fast Violet B Base.



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
Experimental Workflow for Comparative Dye Study.

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